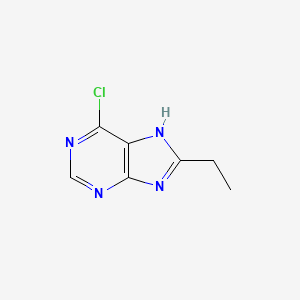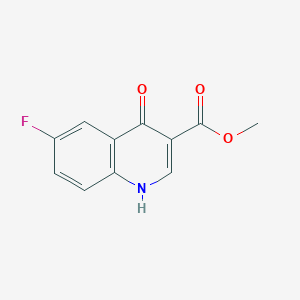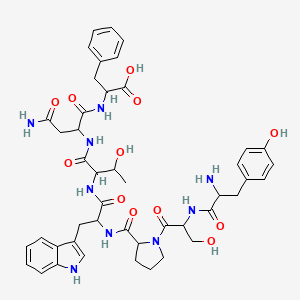![molecular formula C25H33N5O7 B12114968 6-acetamido-2-[2-[(2-acetamidoacetyl)amino]propanoylamino]-N-(4-methyl-2-oxochromen-7-yl)hexanamide](/img/structure/B12114968.png)
6-acetamido-2-[2-[(2-acetamidoacetyl)amino]propanoylamino]-N-(4-methyl-2-oxochromen-7-yl)hexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ac-Gly-Ala-Lys(Ac)-AMC is a synthetic peptide substrate used in various biochemical assays. The compound consists of an acetylated glycine-alanine-lysine sequence with an acetylated lysine residue and a 7-amino-4-methylcoumarin (AMC) fluorophore. This structure allows it to be used as a substrate in enzymatic reactions, particularly for studying histone deacetylases (HDACs) and other proteolytic enzymes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ac-Gly-Ala-Lys(Ac)-AMC involves solid-phase peptide synthesis (SPPS) techniques. The process typically starts with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. The acetylation of lysine and the attachment of the AMC fluorophore are performed during the synthesis. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of Ac-Gly-Ala-Lys(Ac)-AMC follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The purification process is scaled up using preparative HPLC, and the final product is lyophilized for storage and distribution.
Chemical Reactions Analysis
Types of Reactions
Ac-Gly-Ala-Lys(Ac)-AMC primarily undergoes enzymatic reactions, particularly hydrolysis by proteases and deacetylation by HDACs. These reactions are crucial for its use in biochemical assays.
Common Reagents and Conditions
Proteases: Enzymes like trypsin and chymotrypsin are commonly used to hydrolyze the peptide bond, releasing the AMC fluorophore.
HDACs: Histone deacetylases catalyze the removal of the acetyl group from the lysine residue.
Major Products Formed
Hydrolysis: The hydrolysis of Ac-Gly-Ala-Lys(Ac)-AMC by proteases results in the release of free AMC, which fluoresces and can be measured.
Deacetylation: The deacetylation by HDACs results in the removal of the acetyl group from lysine, altering the peptide’s properties.
Scientific Research Applications
Ac-Gly-Ala-Lys(Ac)-AMC is widely used in scientific research for various applications:
Biochemistry: It serves as a substrate in enzymatic assays to study the activity of proteases and HDACs.
Molecular Biology: Used in assays to investigate protein-protein interactions and post-translational modifications.
Medicine: Helps in the development of HDAC inhibitors, which are potential therapeutic agents for cancer and other diseases.
Industry: Utilized in high-throughput screening for drug discovery and development.
Mechanism of Action
The mechanism of action of Ac-Gly-Ala-Lys(Ac)-AMC involves its interaction with specific enzymes:
Proteases: The peptide bond is hydrolyzed by proteases, releasing the AMC fluorophore, which emits fluorescence upon excitation.
HDACs: The acetyl group on the lysine residue is removed by HDACs, altering the peptide’s structure and function. This deacetylation can be measured by the change in fluorescence intensity.
Comparison with Similar Compounds
Similar Compounds
Ac-Gly-Ala-Lys-Lys-Ala-Gly-OH: Another synthetic peptide used in similar enzymatic assays.
Ac-Gln-Gly-Ala-Asp-Asp-Glu-Asp-Asp-Ala-Gly-OH: A peptide with a different sequence used for studying protein interactions.
Ac-Gln-Ala-Asp-Gly-Cys-Ala-Gly-Pro-Ala-Gly: A peptide used in assays involving cysteine proteases.
Uniqueness
Ac-Gly-Ala-Lys(Ac)-AMC is unique due to its specific sequence and the presence of the AMC fluorophore, which allows for easy detection and measurement of enzymatic activity. Its acetylated lysine residue makes it particularly useful for studying HDAC activity, distinguishing it from other similar peptides.
Properties
IUPAC Name |
6-acetamido-2-[2-[(2-acetamidoacetyl)amino]propanoylamino]-N-(4-methyl-2-oxochromen-7-yl)hexanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N5O7/c1-14-11-23(34)37-21-12-18(8-9-19(14)21)29-25(36)20(7-5-6-10-26-16(3)31)30-24(35)15(2)28-22(33)13-27-17(4)32/h8-9,11-12,15,20H,5-7,10,13H2,1-4H3,(H,26,31)(H,27,32)(H,28,33)(H,29,36)(H,30,35) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUCZARDVMMDJRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCNC(=O)C)NC(=O)C(C)NC(=O)CNC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N5O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-Thiazolecarboxylic acid, 2-[[[3-methoxy-4-(phenylmethoxy)phenyl]methyl]amino]-4-methyl-](/img/structure/B12114886.png)


![Methyl (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride](/img/structure/B12114908.png)


![Ethyl 3-[(chloroacetyl)amino]-1-benzofuran-2-carboxylate](/img/structure/B12114925.png)

![Tert-butyl 2-hydroxy-4-oxo-2,3,5,7-tetrahydrofuro[2,3-c]pyridine-6-carboxylate](/img/structure/B12114941.png)
![2-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfanyl}-N-[1-(2-methylphenyl)ethyl]acetamide](/img/structure/B12114957.png)
![3-(4-methoxyphenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12114961.png)
![3-[(6-Ethoxy-2-methylquinolin-4-yl)sulfanyl]propanoic acid](/img/structure/B12114967.png)
![N-[1-[[2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-1-oxopropan-2-yl]-1-[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-chlorophenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carboxamide](/img/structure/B12114969.png)
![(5Z)-5-[(4-bromophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B12114973.png)
